Cas no 2580097-66-9 ((2S)-2-benzenesulfonamido-3-{(benzyloxy)carbonylamino}propanoic acid)

(2S)-2-benzenesulfonamido-3-{(benzyloxy)carbonylamino}propanoic acid 化学的及び物理的性質
名前と識別子
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- 2580097-66-9
- (2S)-2-benzenesulfonamido-3-{[(benzyloxy)carbonyl]amino}propanoic acid
- EN300-27724300
- (2S)-2-benzenesulfonamido-3-{(benzyloxy)carbonylamino}propanoic acid
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- インチ: 1S/C17H18N2O6S/c20-16(21)15(19-26(23,24)14-9-5-2-6-10-14)11-18-17(22)25-12-13-7-3-1-4-8-13/h1-10,15,19H,11-12H2,(H,18,22)(H,20,21)/t15-/m0/s1
- InChIKey: WSMRPEOJWGZYBW-HNNXBMFYSA-N
- SMILES: S(C1C=CC=CC=1)(N[C@H](C(=O)O)CNC(=O)OCC1C=CC=CC=1)(=O)=O
計算された属性
- 精确分子量: 378.08855747g/mol
- 同位素质量: 378.08855747g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 7
- 重原子数量: 26
- 回転可能化学結合数: 9
- 複雑さ: 562
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.7
- トポロジー分子極性表面積: 130Ų
(2S)-2-benzenesulfonamido-3-{(benzyloxy)carbonylamino}propanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27724300-0.05g |
(2S)-2-benzenesulfonamido-3-{[(benzyloxy)carbonyl]amino}propanoic acid |
2580097-66-9 | 95.0% | 0.05g |
$563.0 | 2025-03-20 | |
Enamine | EN300-27724300-0.5g |
(2S)-2-benzenesulfonamido-3-{[(benzyloxy)carbonyl]amino}propanoic acid |
2580097-66-9 | 95.0% | 0.5g |
$645.0 | 2025-03-20 | |
Enamine | EN300-27724300-1.0g |
(2S)-2-benzenesulfonamido-3-{[(benzyloxy)carbonyl]amino}propanoic acid |
2580097-66-9 | 95.0% | 1.0g |
$671.0 | 2025-03-20 | |
Enamine | EN300-27724300-5g |
(2S)-2-benzenesulfonamido-3-{[(benzyloxy)carbonyl]amino}propanoic acid |
2580097-66-9 | 5g |
$1945.0 | 2023-09-10 | ||
Enamine | EN300-27724300-10g |
(2S)-2-benzenesulfonamido-3-{[(benzyloxy)carbonyl]amino}propanoic acid |
2580097-66-9 | 10g |
$2884.0 | 2023-09-10 | ||
Enamine | EN300-27724300-0.25g |
(2S)-2-benzenesulfonamido-3-{[(benzyloxy)carbonyl]amino}propanoic acid |
2580097-66-9 | 95.0% | 0.25g |
$617.0 | 2025-03-20 | |
Enamine | EN300-27724300-0.1g |
(2S)-2-benzenesulfonamido-3-{[(benzyloxy)carbonyl]amino}propanoic acid |
2580097-66-9 | 95.0% | 0.1g |
$591.0 | 2025-03-20 | |
Enamine | EN300-27724300-5.0g |
(2S)-2-benzenesulfonamido-3-{[(benzyloxy)carbonyl]amino}propanoic acid |
2580097-66-9 | 95.0% | 5.0g |
$1945.0 | 2025-03-20 | |
Enamine | EN300-27724300-2.5g |
(2S)-2-benzenesulfonamido-3-{[(benzyloxy)carbonyl]amino}propanoic acid |
2580097-66-9 | 95.0% | 2.5g |
$1315.0 | 2025-03-20 | |
Enamine | EN300-27724300-10.0g |
(2S)-2-benzenesulfonamido-3-{[(benzyloxy)carbonyl]amino}propanoic acid |
2580097-66-9 | 95.0% | 10.0g |
$2884.0 | 2025-03-20 |
(2S)-2-benzenesulfonamido-3-{(benzyloxy)carbonylamino}propanoic acid 関連文献
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
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2. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
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Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
(2S)-2-benzenesulfonamido-3-{(benzyloxy)carbonylamino}propanoic acidに関する追加情報
Compound Introduction: (2S)-2-benzenesulfonamido-3-{(benzyloxy)carbonylamino}propanoic acid (CAS No. 2580097-66-9)
(2S)-2-benzenesulfonamido-3-{(benzyloxy)carbonylamino}propanoic acid, identified by its CAS number 2580097-66-9, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound belongs to a class of molecules characterized by its dual functionality, featuring both a benzenesulfonamido group and a (benzyloxy)carbonylamino moiety. These structural features make it a promising candidate for various applications, particularly in the development of novel therapeutic agents and biochemical research tools.
The benzenesulfonamido group, a well-known pharmacophore, is often incorporated into drug molecules due to its ability to enhance binding affinity and metabolic stability. In contrast, the (benzyloxy)carbonylamino moiety is frequently utilized in peptide synthesis and protease inhibition studies. The combination of these two functional groups in (2S)-2-benzenesulfonamido-3-{(benzyloxy)carbonylamino}propanoic acid suggests potential applications in the design of targeted therapies, particularly those involving enzyme inhibition or peptide mimetics.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding interactions of this compound with various biological targets. Studies have indicated that the benzenesulfonamido group may interact with specific amino acid residues in protein active sites, while the (benzyloxy)carbonylamino moiety could stabilize the compound's conformation in solution. These insights are crucial for optimizing the compound's pharmacokinetic properties and therapeutic efficacy.
In the realm of drug discovery, (2S)-2-benzenesulfonamido-3-{(benzyloxy)carbonylamino}propanoic acid has been explored as a precursor for more complex derivatives. The stereochemical configuration at the prochiral center (the (2S) designation) is particularly important, as it can significantly influence the compound's biological activity. Researchers have leveraged this chiral property to develop enantiomerically pure forms of the compound, which are often required for achieving maximal therapeutic effects while minimizing side reactions.
The benzenesulfonamido group also plays a critical role in modulating the solubility and bioavailability of pharmaceutical compounds. By incorporating this moiety, chemists can enhance the water solubility of otherwise hydrophobic molecules, making them more suitable for oral or injectable formulations. This property is especially valuable in drug development pipelines where rapid absorption and distribution are essential for therapeutic success.
Moreover, recent research has highlighted the potential of this compound in addressing inflammatory diseases. The benzenesulfonamido group has been shown to interact with inflammatory cytokines and signaling pathways, suggesting its utility in modulating immune responses. Additionally, the (benzyloxy)carbonylamino moiety may contribute to stabilizing protein-protein interactions involved in inflammatory processes. These findings open up new avenues for exploring (2S)-2-benzenesulfonamido-3-{(benzyloxy)carbonylamino}propanoic acid as an anti-inflammatory agent.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies, such as asymmetric catalysis and enantioselective transformations, have been employed to achieve high yields of enantiomerically pure products. These synthetic strategies not only highlight the compound's complexity but also underscore its synthetic accessibility for further derivatization.
In conclusion, (2S)-2-benzenesulfonamido-3-{(benzyloxy)carbonylamino}propanoic acid represents a fascinating molecule with diverse applications in pharmaceutical chemistry and biomedicine. Its unique structural features, combined with recent advancements in drug discovery technologies, position it as a valuable tool for developing novel therapeutic agents. As research continues to uncover new biological targets and synthetic strategies, this compound is poised to play an increasingly significant role in addressing some of today's most pressing medical challenges.
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